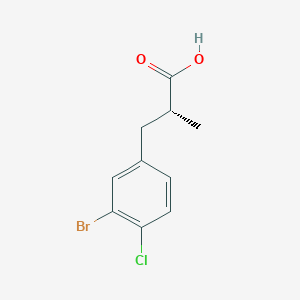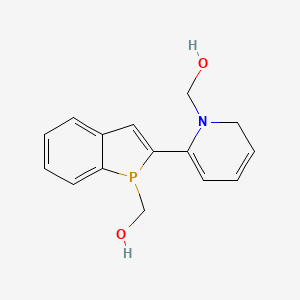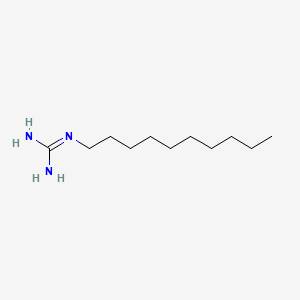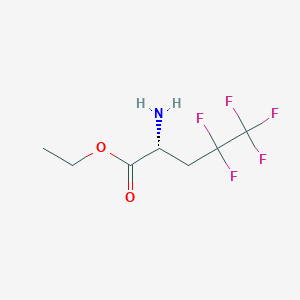
Ethyl (R)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is a fluorinated amino acid ester. This compound is notable for its unique structure, which includes a pentafluorinated carbon chain, making it highly interesting for various chemical and biological applications. The presence of both an amino group and an ester functional group allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester.
Industrial Production Methods
On an industrial scale, the production of Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can significantly enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate exerts its effects involves interactions with various molecular targets. The fluorinated carbon chain can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate: Similar structure but lacks the ® configuration.
Methyl®-2-amino-4,4,5,5,5-pentafluoropentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl®-2-amino-3,3,4,4,4-pentafluorobutanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its specific ® configuration and the presence of five fluorine atoms on the carbon chain. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Properties
Molecular Formula |
C7H10F5NO2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m1/s1 |
InChI Key |
NNPWRIQJPPUNLM-SCSAIBSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C(F)(F)F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


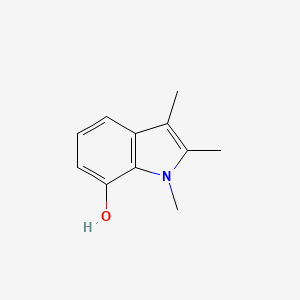
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
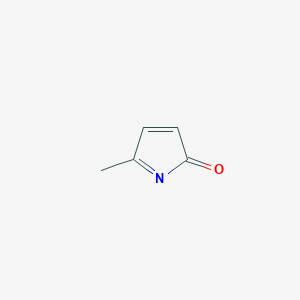
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)


